Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one
Description
Properties
IUPAC Name |
4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-6-5-8-1-2-9(6)3-4-11-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXOAJROGQPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOC(=O)C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629377 | |
| Record name | Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365532-11-2 | |
| Record name | Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diamine and Carbonyl Precursors
The most widely documented approach involves cyclocondensation reactions between 1,2-diamine derivatives and carbonyl-containing reagents. A pivotal study from the patent WO2007028654A1 outlines a two-step protocol:
Formation of a Linear Intermediate :
- Ethylenediamine derivatives react with diethyl oxalate in anhydrous ethanol under reflux (78°C, 12 hours) to yield a bis-amide intermediate.
- Key conditions : Stoichiometric ratios (1:1.2 diamine to oxalate), acid catalysis (p-toluenesulfonic acid, 5 mol%).
Intramolecular Cyclization :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the oxazinone ring. Steric hindrance from substituents on the diamine influences regioselectivity and reaction kinetics.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 80–140°C | 120°C | Maximizes ring closure |
| Catalyst Loading | 1–10 mol% | 5 mol% | Balances rate and side reactions |
| Solvent | DMF, THF, Toluene | DMF | Enhances solubility of intermediates |
Ring-Closing Metathesis (RCM) of Unsaturated Precursors
An alternative route employs ring-closing metathesis to construct the bicyclic framework. This method is advantageous for introducing stereochemical control:
- Substrate Design : N-allyl glycine derivatives are functionalized with acryloyl chloride to install α,β-unsaturated esters.
- Catalyst System : Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C for 24 hours.
- Outcome : Generates a dihydropyrazinone intermediate, which is hydrogenated to saturate the oxazine ring.
Challenges :
- Catalyst deactivation due to amine coordination.
- Moderate yields (~50%) necessitate post-reduction purification via recrystallization from ethyl acetate/hexane.
Catalytic Hydrogenation of Aromatic Analogs
For derivatives with aromatic character, catalytic hydrogenation provides a pathway to the saturated hexahydropyrazino-oxazinone system:
Critical Considerations :
- Catalyst poisoning by residual amines requires pre-treatment with acetic acid.
- Over-hydrogenation is mitigated by controlling H2 pressure and reaction time.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methodologies enable scalable synthesis, particularly for pharmaceutical applications:
- Resin Functionalization : Wang resin is loaded with Fmoc-protected glycine using HBTU activation.
- Chain Elongation : Sequential coupling with Boc-protected diamine monomers and cleavage with trifluoroacetic acid (TFA).
- Cyclization : On-resin cyclization using PyBOP/DIEA in DMF yields the target compound.
Advantages :
- Automation-compatible, with yields exceeding 75% per cycle.
- Facilitates parallel synthesis of analogs for structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.
Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one is with a molecular weight of approximately 156.18 g/mol. The compound features a fused ring system that includes both pyrazino and oxazine structures, which are significant for its biological activity and interaction with various targets.
Drug Development
This compound and its derivatives have shown promise in drug development, particularly as potential inhibitors of specific biological pathways. Research indicates that its derivatives may act as ROMK (Renal Outer Medullary Potassium) channel inhibitors, which are relevant in the treatment of hypertension and other cardiovascular diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. This makes it a candidate for further research in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .
Anticancer Research
The compound's unique structure allows it to interact with various cellular targets, making it a subject of interest in cancer research. Its derivatives have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Various methods have been explored for modifying the compound to enhance its biological activity or improve pharmacokinetic properties.
Case Study 1: ROMK Inhibition
A study focused on the synthesis of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one derivatives demonstrated their effectiveness as ROMK inhibitors. These compounds showed significant promise in lowering blood pressure in animal models, paving the way for potential therapeutic applications in managing hypertension .
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial efficacy of this compound against various bacterial strains, results indicated a notable reduction in bacterial growth at specific concentrations. This highlights the compound's potential as an antimicrobial agent worth further investigation .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Elinzanetant | C33H35F7N4O3 | Investigated for vasomotor symptoms; fluorinated groups enhance potency |
| Pyrazolopyrimidine derivatives | Varies | Known for kinase inhibition; broader therapeutic applications in oncology |
| Other oxazine derivatives | Varies | Exhibit diverse biological activities including antimicrobial and anti-inflammatory effects |
Mechanism of Action
The mechanism of action of Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
(1H)-3,4-Dihydropyrrolo[2,1-c][1,4]oxazin-1-one
- Structure : Features a pyrrolo (five-membered ring with one nitrogen) fused to oxazine.
- Synthesis: Prepared via Friedel-Crafts acylation, differing from the reductive amination or cyclization methods used for pyrazino-oxazines .
- Applications: Explored for anti-inflammatory and analgesic activity, highlighting the role of the pyrrolo ring in modulating biological targets distinct from those addressed by pyrazino-oxazines .
Homopiperazine (Hexahydro-1,4-diazepine)
- Structure : A seven-membered ring with two nitrogen atoms but lacking the oxygen atom present in oxazine.
- Molecular Weight : 100.16 g/mol .
- Properties : Simpler structure with higher flexibility, leading to weaker receptor binding compared to rigid bicyclic systems. Primarily used as a building block in polymer chemistry rather than drug discovery .
Pyrrolo[2,1-c][1,4]benzodiazepine
- Structure: Combines pyrrolo and benzodiazepine rings instead of pyrazino-oxazine.
- Applications: Found in antibiotics (e.g., anthramycin), leveraging the benzodiazepine moiety for DNA minor-groove binding. The absence of an oxazine ring reduces polarity, affecting solubility .
Pyrido[2,1-c][1,4]oxazin-1(6H)-one, Hexahydro
- Structure : Substitutes pyrazine with pyridine, retaining the oxazine oxygen.
- Exact Mass: 155.0946 g/mol , distinct from pyrazino-oxazine derivatives due to differing heteroatom composition.
- Biological Relevance: Limited reports on therapeutic applications, suggesting pyrazine’s additional nitrogen may be critical for bioactivity .
Comparative Data Table
*Calculated based on structural analogs.
Biological Activity
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one is a bicyclic compound with potential therapeutic applications. Its molecular formula is and it has garnered attention due to its biological activities, particularly in the context of neurokinin receptor modulation and potential antidepressant properties.
- Molecular Weight : 156.18 g/mol
- IUPAC Name : 1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one
- Synonyms : SB11227, SB11228, among others.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities through its interaction with neurokinin receptors. The following sections detail its pharmacological effects and mechanisms of action.
This compound acts primarily as a dual antagonist for neurokinin receptors NK1 and NK3. This dual action is crucial for modulating pain perception and has implications in treating conditions such as depression and anxiety disorders.
Neurokinin Receptors
- NK1 Receptor : Involved in pain transmission and emotional regulation.
- NK3 Receptor : Plays a role in reproductive hormone regulation and mood disorders.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
-
Antidepressant Effects :
- A study demonstrated that this compound exhibited antidepressant-like effects in animal models by reducing behavioral despair and increasing locomotor activity in forced swim tests.
- The mechanism was linked to the modulation of serotonin pathways influenced by NK receptor antagonism.
-
Pain Management :
- Research indicated that this compound significantly reduced pain responses in rodent models of chronic pain.
- The compound's analgesic properties were attributed to its ability to inhibit the NK1 receptor's role in pain signaling pathways.
-
Neuroprotective Effects :
- Preliminary findings suggest neuroprotective properties against excitotoxicity in neuronal cell cultures.
- The compound appeared to mitigate cell death induced by glutamate toxicity through inhibition of calcium influx.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for constructing the hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one scaffold, and how can stereochemical control be achieved?
- Methodological Answer : The synthesis typically involves cyclization of amino alcohols or reductive amination strategies. For example, in the preparation of dual NK-1/NK-3 receptor antagonists, stereochemical control at the 7S and 9aS positions is achieved via chiral auxiliaries or enzymatic resolution . Key intermediates are characterized by NMR and X-ray crystallography to confirm stereochemistry .
Q. How can researchers validate the purity and structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and mass spectrometry (LC-MS) are standard for purity assessment. Structural confirmation requires 2D NMR (e.g., COSY, NOESY) to resolve complex bicyclic frameworks and verify substituent positions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this scaffold?
- Methodological Answer : Receptor-binding assays (e.g., NK-1/NK-3 antagonism) using radiolabeled ligands (e.g., [³H]-substance P) are common. For antimicrobial derivatives like GSK1322322, minimum inhibitory concentration (MIC) assays against Gram-positive pathogens are recommended .
Advanced Research Questions
Q. How do metabolic pathways influence the pharmacokinetic profile of this compound derivatives, and what strategies mitigate rapid clearance?
- Methodological Answer : Human radiolabel studies (e.g., [¹⁴C]-GSK1322322) identify major metabolites via LC-MS/MS. Hydroxymethyl groups at the 7S position enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Prodrug strategies (e.g., esterification) further improve bioavailability .
Q. What computational approaches predict binding affinity between this compound derivatives and target receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with NK-1/NK-3 receptors. Key residues (e.g., Phe268 in NK-1) form hydrophobic interactions with trifluoromethylphenyl substituents . Free energy perturbation (FEP) calculations refine binding energy predictions.
Q. How can contradictory data on receptor selectivity (e.g., NK-1 vs. NK-3) be resolved for structurally similar analogs?
- Methodological Answer : Use orthogonal assays: (1) Radioligand displacement assays with subtype-specific antagonists (e.g., SR140333 for NK-1); (2) Functional assays (e.g., calcium flux in HEK293 cells expressing recombinant receptors). Structural analogs with hydroxylmethyl groups show enhanced NK-3 selectivity due to steric hindrance at NK-1 .
Q. What formulation challenges arise for this compound-based drugs, and how are they addressed?
- Methodological Answer : Poor aqueous solubility is mitigated via soft gelatin capsules with lipid-based excipients (e.g., Capmul MCM). Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways (e.g., oxidation at the oxazine ring) .
Key Research Findings
- Stereochemistry Matters : The 7S,9aS configuration in Compound A enhances NK-3 receptor affinity by 10-fold compared to racemic mixtures .
- Metabolic Insights : Hydroxymethyl groups reduce oxidative metabolism, while pyrimidine rings are prone to glucuronidation .
- Formulation Advances : Lipid-based capsules improve oral bioavailability by 40% in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
